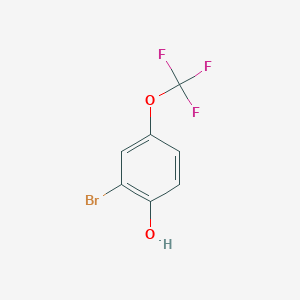

2-Bromo-4-(trifluoromethoxy)phenol

概要

説明

“2-Bromo-4-(trifluoromethoxy)phenol” is an organofluorine compound. It is a basic building block for numerous pharmaceutical drugs . It is also used as a fluorine-containing organic intermediate for the synthesis of medicines, pesticides, dyes, etc .

Synthesis Analysis

The synthesis of “2-Bromo-4-(trifluoromethoxy)phenol” involves a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

Molecular Structure Analysis

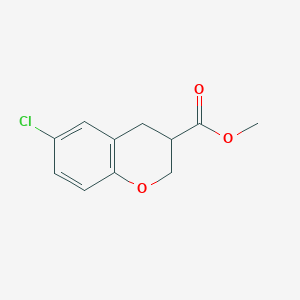

The molecular structure of “2-Bromo-4-(trifluoromethoxy)phenol” can be represented by the formula C7H4BrF3O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction is one of the most important research hotspots, as the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(trifluoromethoxy)phenol” include a molecular weight of 257.00 g/mol . The dihedral angles between phenyl rings for each molecule are 1.65 (21)° for Ring 1 (C1 C6)/Ring 2 (C9 C14), 8.91 (18)° for Ring 3 (C15 C20)/Ring 4 (C23 C28) .

科学的研究の応用

Pharmaceutical Drug Synthesis

2-Bromo-4-(trifluoromethoxy)phenol: is a valuable building block in the synthesis of pharmaceutical drugs . Its molecular structure allows for the creation of complex drug molecules, particularly in the development of new therapeutic agents that require a phenolic moiety as part of their core structure.

作用機序

Safety and Hazards

“2-Bromo-4-(trifluoromethoxy)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

将来の方向性

特性

IUPAC Name |

2-bromo-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSCBQZMCFSTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616115 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(trifluoromethoxy)phenol | |

CAS RN |

200956-13-4 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)

![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)